Risotilide
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Overview
Description
Risotilide is a Class III antiarrhythmic agent that inhibits the voltage-dependent potassium channel. It prolongs cardiac action potentials and refractory periods, making it a valuable compound in the treatment of certain cardiovascular diseases . This compound has been shown to reduce ventricular vulnerability, particularly in studies involving left ventricular hypertrophy in cats .
Chemical Reactions Analysis
Risotilide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Risotilide has several scientific research applications, including:
Chemistry: It is used as a research tool to study the effects of potassium channel inhibition on cardiac action potentials and refractory periods
Medicine: As a Class III antiarrhythmic agent, this compound is studied for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions
Industry: While not widely used in industrial applications, this compound’s properties as a potassium channel inhibitor make it a compound of interest for developing new pharmaceuticals
Mechanism of Action
Risotilide exerts its effects by inhibiting voltage-dependent potassium channels. This inhibition prolongs cardiac action potentials and refractory periods, reducing ventricular vulnerability and preventing arrhythmias . The molecular targets of this compound include potassium channels in cardiac cells, where it modulates the flow of potassium ions and stabilizes the cardiac rhythm .
Comparison with Similar Compounds
Risotilide is unique in its specific inhibition of voltage-dependent potassium channels. Similar compounds include:
Dofetilide: Another Class III antiarrhythmic agent that also prolongs cardiac action potentials and refractory periods.
Clofilium: A potassium channel blocker that affects atrioventricular conduction properties.
Amiodarone: A widely used antiarrhythmic agent with multiple mechanisms of action, including potassium channel inhibition.
Compared to these compounds, this compound’s specificity for voltage-dependent potassium channels and its effects on ventricular vulnerability make it a valuable research tool and potential therapeutic agent .
Properties
CAS No. |
120688-08-6 |
---|---|
Molecular Formula |
C15H27N3O4S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H27N3O4S2/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20/h6-9,12-13,16-17H,10-11H2,1-5H3 |
InChI Key |
GLIRXHQYWRYQDV-UHFFFAOYSA-N |
SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Appearance |
Solid powder |
120688-08-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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